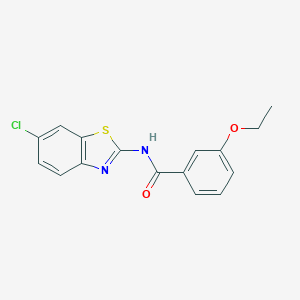![molecular formula C17H30N2O B399794 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-TERT-BUTYLUREA](/img/structure/B399794.png)
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-TERT-BUTYLUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea is a synthetic organic compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The compound is characterized by the presence of a urea functional group, which is linked to both an adamantyl group and a tert-butyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea typically involves the reaction of 1-adamantylamine with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods
Industrial production of N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the reactants and the robustness of the synthetic method.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The adamantyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl amines.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: The compound is used in the production of polymers and other materials that benefit from the stability and rigidity of the adamantane structure.
Mechanism of Action
The mechanism by which N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides a rigid framework that can enhance binding affinity and specificity. The urea functional group can form hydrogen bonds with target molecules, facilitating interactions that lead to biological activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and use in various applications.
1-Adamantylamine: A precursor in the synthesis of N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea, used in similar applications.
Adamantyl ketones: Oxidized derivatives of adamantane, studied for their unique chemical properties.
Uniqueness
N-[2-(1-adamantyl)ethyl]-N’-tert-butylurea is unique due to the combination of the adamantyl and tert-butyl groups linked by a urea functional group. This structure imparts specific chemical properties, such as enhanced stability and rigidity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C17H30N2O |
|---|---|
Molecular Weight |
278.4g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-tert-butylurea |
InChI |
InChI=1S/C17H30N2O/c1-16(2,3)19-15(20)18-5-4-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,4-11H2,1-3H3,(H2,18,19,20) |
InChI Key |
ASAOIRWNBHPGCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NCCC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B399714.png)
![4-ethyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B399715.png)
![N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B399716.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-N'-(3,5-dichloro-2-methoxybenzoyl)thiourea](/img/structure/B399717.png)
![N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B399722.png)
![Ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399723.png)
![N-[4-chloro-3-({[(4-isopropylbenzoyl)amino]carbothioyl}amino)phenyl]butanamide](/img/structure/B399726.png)
![N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylpropanamide](/img/structure/B399728.png)

![2-methoxy-3-methyl-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B399731.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B399732.png)
![2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399733.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B399734.png)
